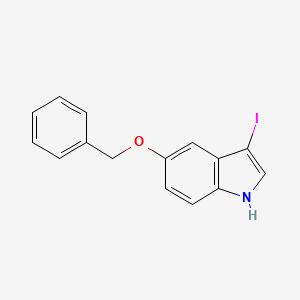

5-(Benzyloxy)-3-iodo-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDJBMBBVXIQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857569 | |

| Record name | 5-(Benzyloxy)-3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70347-92-1 | |

| Record name | 5-(Benzyloxy)-3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Benzyloxy)-3-iodo-1H-indole: A Pivotal Intermediate for Serotonergic and Oncological Therapeutics

Executive Summary

5-(Benzyloxy)-3-iodo-1H-indole (CAS 70347-92-1) serves as a high-value scaffold in the synthesis of bioactive indole alkaloids, particularly those targeting the central nervous system (CNS) and oncological pathways. Its structural utility lies in the orthogonality of its functional groups: the C-3 iodine atom provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C-5 benzyloxy group acts as a robust protected phenol, unmaskable via hydrogenolysis to yield 5-hydroxyindoles (serotonin analogs).

This technical guide outlines the physicochemical profile, validated synthesis protocols, and downstream applications of this intermediate, designed for medicinal chemists and process development scientists.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| CAS Number | 70347-92-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₂INO |

| Molecular Weight | 349.17 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF, Ethyl Acetate; Insoluble in Water |

| Melting Point | Typically 110–130 °C (Dependent on purity/polymorph) |

| Stability | Light-sensitive (store in amber vials); Hygroscopic |

Structural Analysis

The molecule features an electron-rich indole core. The benzyloxy substituent at C-5 activates the ring, making the C-3 position highly nucleophilic during the synthesis phase, yet the presence of the iodine at C-3 in the final product renders it an electrophile for subsequent coupling reactions.

NMR Signature (Predicted/Structural Logic):

-

¹H NMR (DMSO-d₆): Distinctive singlet at ~5.1 ppm (Benzyloxy -CH₂-). The C-2 proton typically appears as a doublet or singlet around 7.5–7.7 ppm, deshielded by the adjacent iodine. The indole NH appears as a broad singlet downfield (>11.0 ppm).

Synthetic Pathways & Production

The most robust route to CAS 70347-92-1 involves the regioselective electrophilic iodination of commercially available 5-benzyloxyindole. While iodine/KOH can be used, N-Iodosuccinimide (NIS) is preferred for process scalability due to cleaner workup profiles and higher atom economy.

Validated Protocol: Regioselective Iodination using NIS

Reaction Principle:

The indole C-3 position is inherently nucleophilic. NIS provides a source of electrophilic iodine (

Reagents:

-

5-Benzyloxyindole (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone

-

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

-

Preparation: Charge a dry round-bottom flask with 5-benzyloxyindole (e.g., 10 mmol) and dissolve in anhydrous DMF (5 mL/mmol).

-

Cooling: Cool the solution to 0 °C using an ice bath to suppress over-iodination or polymerization.

-

Addition: Add NIS (10.5 mmol) portion-wise over 15 minutes. Critical: Protect the flask from light using aluminum foil, as the product and iodine intermediates are photosensitive.

-

Reaction: Allow the mixture to warm to RT and stir for 1–3 hours.

-

Process Control: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (higher R_f) should disappear, replaced by a slightly lower R_f spot (3-iodo product).

-

-

Quench & Workup: Pour the reaction mixture into ice-cold water (10x volume). A precipitate should form immediately.

-

Note: If the solution turns dark brown (excess I₂), wash with 10% sodium thiosulfate solution to reduce free iodine.

-

-

Isolation: Filter the solid, wash copiously with water to remove DMF and succinimide byproducts.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>98%) is required.

Synthesis Workflow Diagram

Caption: Figure 1. Regioselective synthesis workflow for the iodination of 5-benzyloxyindole using NIS.

Reactivity Profile & Applications in Drug Discovery[5]

The strategic value of this compound lies in its ability to serve as a "divergent point" in library synthesis.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 3-arylindoles. This is critical for synthesizing 5-HT (Serotonin) receptor antagonists.

-

Sonogashira Coupling: Reaction with terminal alkynes yields 3-alkynylindoles, precursors to rigidified tricyclic systems.

-

Heck Reaction: Coupling with acrylates to form 3-alkenylindoles.

-

Debenzylation: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, exposing the 5-hydroxyl group (analogous to serotonin's structure).

Divergent Synthesis Map

Caption: Figure 2. Divergent reactivity profile. Note: Hydrogenolysis of the benzyl group must be carefully controlled to avoid de-iodination.

Case Study: Serotonin Receptor Modulators

Researchers utilize this intermediate to synthesize 3-substituted-5-benzyloxyindoles. Subsequent removal of the benzyl group yields 5-hydroxy-3-substituted indoles, which mimic the serotonin (5-HT) pharmacophore. The iodine handle allows for the introduction of diversity at the C-3 position before unmasking the polar hydroxyl group, facilitating easier purification of lipophilic intermediates.

Handling, Stability & Safety

Storage Protocols

-

Light Sensitivity: The C-I bond is photolabile. Store in amber glass vials or wrap containers in aluminum foil.

-

Temperature: Store at 2–8 °C for long-term stability.

-

Oxidation: Indoles can oxidize to indolenines or dimers upon prolonged air exposure. Store under an inert atmosphere (Nitrogen or Argon) if possible.

Safety Precautions (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.

References

-

Regioselective Iodination of Indoles

- Source: Royal Society of Chemistry (RSC)

- Relevance: Validates the use of NIS for indole iodination and provides characterization data for related 3-iodoindole deriv

-

Synthesis of 5-Benzyloxyindole (Precursor)

- Source: Organic Syntheses, Coll. Vol. 7, p.34 (1990); Vol. 63, p.214 (1985). "Indoles from 2-Methylnitrobenzenes... 4-Benzyloxyindole [and 5-isomer logic]."

- Relevance: foundational text for synthesizing the benzyloxyindole core if commercial sources are unavailable.

-

N-Iodosuccinimide (NIS)

-

Source: Organic Chemistry Portal. "N-Iodosuccinimide (NIS)."[1]

- Relevance: Details the mechanism and solvent effects (DMF vs. Acetone)

-

-

Indole Applications in Drug Discovery

- Source: National Institutes of Health (NIH) / PMC. "Biomedical Importance of Indoles."

- Relevance: Contextualizes the role of 3-substituted indoles in medicinal chemistry.

Sources

Chemical Structure and Synthesis Guide: 5-Benzyloxy-3-iodoindole

Executive Summary

5-Benzyloxy-3-iodoindole is a specialized synthetic intermediate belonging to the halogenated indole class. It serves as a critical "privileged scaffold" in medicinal chemistry, particularly for the development of serotonergic modulators (5-HT receptor ligands) and melatonin analogues.[1] The molecule combines an electron-rich indole core protected at the metabolic "hotspot" (C5) with a benzyl group, and a highly reactive iodine handle at the C3 position, enabling versatile cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1]

This guide provides a technical deep-dive into its structural properties, validated synthesis protocols, spectroscopic characterization, and reactivity profile.[1]

Structural Anatomy & Electronic Properties

The chemical utility of 5-benzyloxy-3-iodoindole arises from the interplay between its three distinct structural domains:

| Domain | Structural Feature | Electronic Effect | Chemical Consequence |

| Core | Indole (Benzo[b]pyrrole) | Aromatic, | High electron density at C3, making it prone to electrophilic attack (pre-iodination) and oxidative degradation. |

| C5-Substituent | Benzyloxy (-OCH₂Ph) | Electron Donating Group (EDG) via resonance (+M) | Increases electron density at C3 and C2. The benzyl group acts as a robust protecting group for the hydroxyl moiety, stable to basic conditions but removable via hydrogenolysis ( |

| C3-Substituent | Iodine (-I) | Polarizable, weak -I (inductive withdrawal) | The C-I bond is weak ( |

Electronic Distribution Map

The 5-benzyloxy group activates the indole ring. In a standard indole, the C3 position is the most nucleophilic.[1] By installing an iodine atom at C3, the reactivity is inverted; the C3 carbon becomes an electrophilic center for metal-catalyzed cross-coupling.[1]

Synthesis Protocol: Regioselective Iodination

While molecular iodine (

Reaction Pathway

The synthesis proceeds via an Electrophilic Aromatic Substitution (

Figure 1: Electrophilic iodination pathway using N-Iodosuccinimide (NIS).

Detailed Methodology

Reagents:

-

5-Benzyloxyindole (1.0 equiv) [CAS: 1215-59-4]

-

N-Iodosuccinimide (NIS) (1.05 equiv)[1]

-

Dimethylformamide (DMF) (anhydrous)[1]

Step-by-Step Protocol:

-

Preparation: Dissolve 5-benzyloxyindole (e.g., 2.23 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask wrapped in aluminum foil (iodides are light-sensitive).

-

Addition: Cool the solution to 0°C in an ice bath. Add NIS (2.36 g, 10.5 mmol) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours.

-

Self-Validation (TLC): Monitor using TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, replaced by a slightly less polar spot ( -

Workup: Pour the reaction mixture into ice-water (100 mL) containing 5% sodium thiosulfate (

) to quench any unreacted iodine (removes yellow/brown color). -

Isolation: A precipitate often forms. Filter the solid.[2] If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.[1] -

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (Silica, Hexane/EtOAc gradient).[1]

Yield Expectation: 85–95%.

Spectroscopic Characterization

Researchers must verify the integrity of the C-I bond and the retention of the benzyl group.

Nuclear Magnetic Resonance (NMR)

Data predicted based on 5-benzyloxyindole standards and substituent additivity rules.

| Nucleus | Signal | Shift ( | Multiplicity | Assignment & Logic |

| ¹H NMR | H-2 | 7.35 - 7.45 | Doublet (d, | Diagnostic: Deshielded relative to SM due to Iodine proximity. The coupling is to NH. |

| H-4 | 7.00 - 7.10 | Doublet (d) | Ortho to benzyloxy; shielded by EDG. | |

| H-6 | 6.85 - 6.95 | dd | Ortho to benzyloxy. | |

| H-7 | 7.20 - 7.30 | Doublet (d) | ||

| Benzyl-Ar | 7.30 - 7.50 | Multiplet (m) | 5 protons of the phenyl ring (overlap common). | |

| 5.10 - 5.15 | Singlet (s) | Benzylic methylene protons. | ||

| NH | 11.0 - 11.5 | Broad Singlet | Indole NH (exchangeable with | |

| ¹³C NMR | C-3 | 55.0 - 60.0 | Singlet | Key Identifier: Carbon attached to Iodine undergoes a significant upfield shift (Heavy Atom Effect). |

| 70.0 - 71.0 | Singlet | Benzylic carbon. |

Mass Spectrometry (MS)[1]

-

Ionization: ESI+ or APCI.

-

Molecular Ion:

.[1] -

Pattern: Look for the lack of the M+2 isotope pattern typical of Br/Cl (Iodine is monoisotopic

).[1] -

Fragmentation: Loss of Iodine radical (M-127) is a common fragmentation pathway.

Reactivity Profile & Applications

The 3-iodo group is a "spring-loaded" handle for Palladium-catalyzed cross-coupling, allowing the rapid construction of complex serotonin receptor ligands.

Divergent Synthesis Workflow

Figure 2: Palladium-catalyzed divergent synthesis from the 3-iodo intermediate.

Key Applications

-

Serotonin (5-HT) Modulators: The 5-benzyloxy group mimics the 5-hydroxy group of serotonin. Coupling at C3 allows for the introduction of bulky hydrophobic groups required for 5-HT

or 5-HT -

Melatonin Analogues: Subsequent debenzylation (

) yields 5-hydroxy-3-substituted indoles, which can be O-methylated or N-acetylated to produce melatonin derivatives. -

Tryptophan Derivatives: Reaction with serine-derived electrophiles or phase-transfer alkylation can generate non-natural tryptophan analogs.

Safety and Handling

-

Light Sensitivity: Carbon-Iodine bonds in electron-rich systems are photolabile. Store the compound in amber vials or wrapped in foil.

-

Stability: Solid 5-benzyloxy-3-iodoindole is generally stable at

. In solution, it should be used immediately or kept in the dark to prevent homolytic cleavage of the C-I bond, which turns the solution purple/brown (liberation of -

Toxicity: Treat as a potential irritant. Indoles can be biologically active; handle with gloves and in a fume hood.

References

-

Bocchi, V., & Palla, G. (1982).[1] Synthesis of 3-iodoindoles. Synthesis, 1982(12), 1096-1097.[1] Link

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048.[1] Link

-

Zhang, X., et al. (2015).[1] Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation. The Journal of Organic Chemistry, 80(8), 3841–3851.[1] Link[1][4]

-

Sigma-Aldrich. Product Specification: 5-(Benzyloxy)indole (Starting Material). Link[1]

Sources

Technical Guide: Solubility & Handling of 5-Benzyloxy-3-iodoindole

[1]

Part 1: Executive Summary

5-Benzyloxy-3-iodoindole is a specialized indole derivative frequently employed as a synthetic intermediate in the development of serotonin analogs, melatonin receptor agonists, and kinase inhibitors.[1] Its utility hinges on the reactivity of the C3-iodine handle (amenable to palladium-catalyzed cross-couplings) and the lipophilic 5-benzyloxy motif.[1]

However, its handling presents a specific challenge: balancing solubility with stability. The iodine substituent at the C3 position is photolabile, while the benzyloxy group significantly increases lipophilicity (

This guide provides a definitive protocol for solubilizing, storing, and handling 5-benzyloxy-3-iodoindole in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , ensuring experimental reproducibility and compound integrity.

Part 2: Physicochemical Profile[2][3]

Understanding the molecular drivers of solubility is prerequisite to proper solvent selection.[1]

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | ~349.17 g/mol | Moderate MW; dissolution kinetics will be rapid in high-dielectric solvents.[1] |

| LogP (Predicted) | 4.2 – 4.8 | High lipophilicity.[1] Insoluble in water. Requires organic co-solvents.[1] |

| H-Bond Donors | 1 (NH) | Capable of H-bonding with DMSO (sulfoxide oxygen) and MeOH.[1] |

| Key Substituents | C3-Iodine | Labile: Sensitive to light and metal contaminants.[1] |

| Key Substituents | C5-Benzyloxy | Lipophilic: Drives solubility in DCM, DMSO, and warm alcohols. |

Part 3: Solubility Analysis & Protocols

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Primary Solvent (Preferred for Stock Solutions)

DMSO is the gold standard for preparing concentrated stock solutions of 5-benzyloxy-3-iodoindole.[1] The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the indole NH, while the methyl groups solvate the lipophilic benzyloxy tail.

-

Solubility Limit: High (>50 mg/mL estimated).[1]

-

Use Case: Biological assay stocks (typically 10 mM or 100 mM), long-term storage (at -20°C).[1]

-

Critical Risk: Hygroscopicity. DMSO absorbs atmospheric water. As water content rises, the solubility of this lipophilic indole decreases exponentially, leading to "crashing out" (precipitation) upon freezing or prolonged storage.

Protocol: Preparation of 10 mM Stock in DMSO

-

Weighing: Weigh 3.5 mg of 5-benzyloxy-3-iodoindole into a distinct, amber glass vial (to protect from light).

-

Solvent Addition: Add 1.0 mL of anhydrous (≥99.9%) DMSO.

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature. Do not heat above 30°C to prevent deiodination.[1]

-

Storage: Aliquot immediately into single-use amber vials to avoid freeze-thaw cycles. Store at -20°C.

Solubility in Methanol (MeOH)

Status: Secondary Solvent (Purification & Transfer)

Methanol is less effective than DMSO for high-concentration stocks but is crucial for synthesis and purification.[1] The compound is moderately soluble in methanol, often requiring heat to achieve saturation, making it an excellent solvent for recrystallization .

-

Solubility Limit: Moderate (5–15 mg/mL estimated at RT).[1]

-

Use Case: Reaction solvent, transfer solvent, recrystallization (often mixed with water or hexanes).

-

Critical Risk: Nucleophilicity. While generally stable, prolonged heating in methanol (especially if acidic impurities are present) can lead to solvolysis or degradation of the iodine bond.

Protocol: Recrystallization/Purification Strategy

Part 4: Stability & Degradation Pathways

The C3-iodine bond is the "weak link" in this molecule.[1] It is susceptible to homolytic cleavage by UV light and oxidative degradation.

-

Photolysis: Exposure to ambient light causes the release of iodine radicals (

), leading to the formation of 5-benzyloxyindole (deiodination) and violet discoloration of the solution. -

Oxidation: Indoles are electron-rich.[1] In the presence of air and light, they can oxidize to isatin derivatives or dimers.

Visual Indicator of Degradation:

-

Pure: Off-white to pale beige powder/solution.[1]

-

Degraded: Pink, red, or violet discoloration (indicates free iodine or oxidation products).

Part 5: Visualized Workflows

Diagram 1: Stock Solution Preparation & Storage

This workflow ensures maximum stability and reproducibility for biological assays.

Caption: Optimized workflow for preparing stable DMSO stock solutions, emphasizing light protection and single-use aliquoting.

Diagram 2: Solvent Selection Decision Tree

Choose the correct solvent based on your experimental intent.[1]

Caption: Decision matrix for solvent selection based on downstream application (Assay vs. Synthesis vs. Purification).

Part 6: References

-

Synthesis of 3-Iodoindoles via N-Iodosuccinimide (NIS):

-

General Solubility of Indole Derivatives:

-

Stability of Isoindoles and Indole Derivatives:

-

DMSO as a Solvent for Lipophilic Compounds:

Sources

difference between 5-benzyloxyindole and 5-benzyloxy-3-iodoindole

Comparative Analysis, Synthetic Utility, and Application in Drug Discovery

Executive Summary

In the landscape of heterocyclic chemistry, the indole scaffold remains a "privileged structure," serving as the core for thousands of bioactive alkaloids and pharmaceutical agents.[1] This guide provides a technical comparison between two critical intermediates: 5-benzyloxyindole (the parent scaffold) and 5-benzyloxy-3-iodoindole (the functionalized warhead).

While 5-benzyloxyindole serves as a versatile nucleophilic building block, its 3-iodo derivative represents an "activated" electrophilic species. The introduction of the iodine atom at the C3 position fundamentally inverts the reactivity profile of the molecule, transitioning it from a substrate for electrophilic aromatic substitution (EAS) to a highly reactive partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This distinction is pivotal for medicinal chemists designing complex tryptamine derivatives, kinase inhibitors, and serotonin receptor modulators.

Molecular Architecture & Physicochemical Properties[2][3]

The structural divergence between these two compounds dictates their handling, stability, and synthetic applications.

| Feature | 5-Benzyloxyindole | 5-Benzyloxy-3-iodoindole |

| CAS Number | 1215-59-4 | 70347-92-1 |

| Molecular Formula | C₁₅H₁₃NO | C₁₅H₁₂INO |

| Molecular Weight | 223.27 g/mol | 349.17 g/mol |

| Appearance | White to off-white crystalline powder | Off-white to beige solid (Light Sensitive) |

| Melting Point | 96–104 °C | Varies by polymorph/purity |

| Electronic Character | Electron-rich (Nucleophilic at C3) | Polarized C-I bond (Electrophilic at C3) |

| Storage | 2–8°C, Inert atmosphere recommended | -20°C, Protect from light , Inert gas |

Key Insight: The benzyloxy group at C5 acts as a robust protecting group for the phenol, adding lipophilicity and steric bulk. It is electron-donating, which activates the indole ring—specifically the C3 position—toward electrophilic attack. In the 3-iodo derivative, this activation stabilizes the oxidative addition step in catalytic cycles, making it an excellent substrate for cross-coupling.

Synthetic Pathways: From Scaffold to Warhead

The transformation of 5-benzyloxyindole to 5-benzyloxy-3-iodoindole is a critical activation step. The use of N-iodosuccinimide (NIS) is preferred over elemental iodine (

Mechanistic Workflow

The following diagram illustrates the synthetic flow and the pivotal role of the iodine "handle."

Figure 1: Regioselective iodination pathway using NIS to activate the C3 position.

Reactivity Profile & Mechanistic Insights[2][4]

The core difference lies in how these molecules interact with other reagents.

5-Benzyloxyindole: The Nucleophile

-

Mechanism: Reacts via Electrophilic Aromatic Substitution (EAS).

-

Key Reactions: Vilsmeier-Haack formylation, Mannich reaction (gramine synthesis), Friedel-Crafts acylation.

-

Limitation: Direct formation of C-C bonds with aryl or vinyl groups is difficult and requires harsh conditions.

5-Benzyloxy-3-iodoindole: The Electrophile

-

Mechanism: Reacts via Metal-Halogen Exchange or Oxidative Addition (Pd0/PdII).

-

Key Reactions:

-

Suzuki-Miyaura: Coupling with aryl boronic acids.[2]

-

Sonogashira: Coupling with terminal alkynes.

-

Heck: Coupling with alkenes.

-

-

Advantage: Allows for the modular construction of complex scaffolds under mild conditions.

Figure 2: Divergent reactivity profiles showing the expansion of synthetic space via the iodine handle.

Experimental Protocol: Regioselective Iodination

Objective: Synthesis of 5-benzyloxy-3-iodoindole from 5-benzyloxyindole. Scale: 5.0 mmol basis.

Materials

-

Substrate: 5-Benzyloxyindole (1.12 g, 5.0 mmol) [CAS: 1215-59-4]

-

Reagent: N-Iodosuccinimide (NIS) (1.18 g, 5.25 mmol, 1.05 eq)

-

Solvent: DMF (Dimethylformamide), anhydrous (15 mL) or Acetone (20 mL)

-

Quench: 10% Aqueous Sodium Thiosulfate (

)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask wrapped in aluminum foil (to protect from light), dissolve 5-benzyloxyindole (1.12 g) in anhydrous DMF (15 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.18 g) portion-wise over 5 minutes.

-

Note: Slow addition prevents local high concentrations of iodonium species, minimizing the risk of over-iodination at C2 or C7 positions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (20% EtOAc/Hexane). The product will appear as a less polar spot compared to the starting material.

-

Work-up: Pour the reaction mixture into 100 mL of ice-water containing 10 mL of 10%

. The thiosulfate neutralizes any residual iodine (indicated by the disappearance of yellow/brown color). -

Isolation: A precipitate should form.[3] Filter the solid, wash copiously with water to remove DMF and succinimide byproducts.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Storage: Dry under vacuum in the dark. Store at -20°C.

Yield Expectation: 85–95%.

Applications in Drug Discovery[1][2][7]

The transition from 5-benzyloxyindole to 5-benzyloxy-3-iodoindole enables the synthesis of several high-value pharmacological classes:

-

Kinase Inhibitors: The 3-iodo intermediate is frequently coupled with aryl boronic acids to create 3-arylindoles, a scaffold found in various kinase inhibitors (e.g., FLT3, PKC inhibitors). The benzyloxy group mimics the hydrophobic interactions of natural substrates.

-

Serotonin (5-HT) Modulators: The 5-benzyloxy group is a masked phenol (5-hydroxyindole), which is structurally homologous to serotonin. Functionalizing the C3 position via the iodo-intermediate allows for the tuning of receptor affinity and selectivity.

-

Indolo[2,3-b]quinolines: Used in the synthesis of tetracyclic DNA intercalators. The iodo group facilitates the annulation steps required to fuse the quinoline ring.

References

-

Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole Product Sheet. Retrieved from

-

Guidechem. (n.d.). 5-benzyloxy-3-iodo-1H-indole Properties and Data. Retrieved from

-

PubChem. (n.d.).[4] 5-Benzyloxyindole Compound Summary. Retrieved from

-

Organic Chemistry Portal. (2011). The Benzyne Fischer-Indole Reaction & Indole Functionalization. Retrieved from

-

BenchChem. (2025).[3] Applications of Indole Derivatives in Drug Discovery. Retrieved from

Sources

The 3-Iodoindole Core: A Privileged Scaffold in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Foreword

The indole nucleus represents one of the most important heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3][4][5] Its unique electronic properties and ability to form key interactions with biological targets have cemented its status as a "privileged" structure. Within this class, 3-iodoindole derivatives have emerged as particularly valuable intermediates and bioactive molecules. The carbon-iodine bond at the C3 position serves not only as a handle for further synthetic elaboration via cross-coupling reactions but also contributes directly to the biological activity of the final compound. This guide provides a technical overview of the synthesis, biological activities, and therapeutic potential of 3-iodoindole derivatives, with a focus on their application in anticancer drug discovery.

Part 1: Strategic Synthesis of the 3-Iodoindole Scaffold

The introduction of an iodine atom at the C3 position of the indole ring is a critical transformation that unlocks a wide array of subsequent chemical modifications. While direct iodination of indole is possible, modern medicinal chemistry often requires more sophisticated and regioselective methods to construct complex, substituted indoles.

Causality in Synthetic Route Selection

The choice of synthetic strategy is dictated by the need for efficiency, generality, and functional group tolerance. A highly effective and widely adopted method involves a two-step sequence: (i) a Palladium/Copper-catalyzed Sonogashira cross-coupling reaction, followed by (ii) an electrophilic iodocyclization.[6][7]

-

Sonogashira Coupling: This step builds the core carbon skeleton. It is chosen for its reliability and broad substrate scope, allowing for the coupling of various terminal acetylenes with N,N-dialkyl-o-iodoanilines. This reaction is robust, and high yields can be achieved with a range of functional groups present on both coupling partners.[6]

-

Electrophilic Iodocyclization: The subsequent treatment with molecular iodine (I₂) in a neutral solvent like dichloromethane (CH₂Cl₂) is a mild and highly efficient method for cyclization.[6][7] This step proceeds under neutral conditions, which is a significant advantage over methods requiring strong acids or bases that could compromise sensitive functional groups elsewhere in the molecule.[6][7] The mechanism involves the electrophilic attack of iodine on the alkyne, followed by intramolecular cyclization and subsequent dealkylation to yield the stable 3-iodoindole product.

This two-step approach is superior to many older methods because it avoids harsh reagents, proceeds at room temperature, and consistently produces high yields of the desired 3-iodoindole, making it a cornerstone for library synthesis and lead optimization campaigns.[7]

Workflow for 3-Iodoindole Synthesis

Caption: General workflow for the synthesis of 3-iodoindoles.

Exemplary Protocol: Synthesis of 1-Methyl-2-phenyl-3-iodoindole

This protocol is adapted from the highly efficient method reported by Larock et al.[6][7]

Step 1: Synthesis of N,N-dimethyl-o-(phenylethynyl)aniline

-

To a flask containing N,N-dimethyl-2-iodoaniline (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon) for 6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N,N-dimethyl-o-(phenylethynyl)aniline intermediate.

Step 2: Synthesis of 1-Methyl-2-phenyl-3-iodoindole

-

Dissolve the N,N-dimethyl-o-(phenylethynyl)aniline intermediate (1.0 mmol) in dichloromethane (10 mL).

-

Add a solution of molecular iodine (I₂) (1.1 mmol) in dichloromethane (5 mL) dropwise at room temperature.

-

Stir the mixture for 30 minutes. The reaction is typically complete within this time.[7]

-

Quench the reaction by adding aqueous sodium thiosulfate solution until the iodine color disappears.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product is often of high purity (>95%), yielding 1-methyl-2-phenyl-3-iodoindole. Further purification can be done by recrystallization if necessary.

Part 2: Biological Activity and Therapeutic Applications

Indole derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][8][9] The 3-iodoindole scaffold is particularly prominent in the development of anticancer agents.[3]

Primary Anticancer Mechanism: Tubulin Polymerization Inhibition

A primary and extensively studied mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization.[1][2][4][5]

-

The Target: Microtubules: Microtubules are essential components of the cytoskeleton, composed of α- and β-tubulin protein heterodimers.[1] Their dynamic nature—the constant polymerization and depolymerization—is critical for several cellular functions, most notably the formation of the mitotic spindle during cell division.[1][10]

-

Mechanism of Inhibition: Many indole-based inhibitors function as antimitotic agents by binding to β-tubulin, often at the colchicine binding site.[1][11] This binding event disrupts the assembly of tubulin heterodimers into microtubules. The failure to form a functional mitotic spindle halts the cell cycle, typically in the G2/M phase, and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[10][11][12]

The indole core is thought to play a crucial role by mimicking peptide structures and forming key interactions within the binding pocket of various enzymes and proteins.[2]

Signaling Pathway: Disruption of Microtubule Dynamics

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity and Medicinal Chemistry of the 5-Benzyloxy-3-Iodoindole Scaffold

This technical guide provides a comprehensive analysis of the 5-benzyloxy-3-iodoindole scaffold, a privileged structure in medicinal chemistry. It serves as a critical intermediate for synthesizing high-potency agents targeting HIV-1 Reverse Transcriptase (RT) , Tubulin polymerization , and Serotonin (5-HT) receptors .

Part 1: Executive Summary & Pharmacophore Analysis

The 5-benzyloxy-3-iodoindole scaffold represents a strategic convergence of two key pharmacophoric elements: a bulky, lipophilic 5-benzyloxy group and a reactive, halogen-bonding 3-iodo substituent. This scaffold is rarely a final drug but acts as a high-value precursor and pharmacophore core for three major therapeutic classes:

-

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Precursor to Indolyl Aryl Sulfones (IAS).

-

Anticancer Agents: Precursor to 3-Aroylindoles (Tubulin inhibitors).

-

CNS Modulators: Precursor to 5-HT6 and Melatonin receptor ligands.

Pharmacophore Decomposition

| Position | Substituent | Biological Function & Chemical Utility |

| C5 | Benzyloxy (-OBn) | Hydrophobic Interaction: Occupies large hydrophobic pockets (e.g., NNRTI binding pocket of HIV-1 RT).Metabolic Stability: Blocks C5-hydroxylation, a common metabolic route for indoles.Electronic Effect: Electron-donating group (EDG) activates the indole ring for electrophilic substitution at C3. |

| C3 | Iodo (-I) | Synthetic Handle: Excellent leaving group for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) to attach aryl, vinyl, or alkynyl groups.Halogen Bonding: The iodine atom can act as a halogen bond donor (σ-hole) to backbone carbonyls in protein targets.Steric Block: Prevents metabolism at the reactive C3 position.[1] |

| N1 | -H (Free NH) | H-Bond Donor: Critical for hydrogen bonding with key residues (e.g., Lys101 in HIV-1 RT). Often protected or alkylated to tune solubility. |

Part 2: Key Biological Applications & Mechanisms[1]

HIV-1 Reverse Transcriptase Inhibition (NNRTIs)

The most significant application of the 5-benzyloxy-3-iodoindole scaffold is in the synthesis of Indolyl Aryl Sulfones (IAS) , a potent class of NNRTIs effective against wild-type and drug-resistant HIV-1 strains.

-

Mechanism: The 5-benzyloxy group penetrates the hydrophobic tunnel of the NNRTI binding pocket (allosteric site), while the 3-position (functionalized from the iodo precursor) positions a sulfonyl or carbonyl group to interact with the protein backbone.

-

Key Derivative: 3-Phenylsulfonyl-5-benzyloxyindole .

-

Activity: Low nanomolar (IC50 < 10 nM) inhibition of HIV-1 RT.

Tubulin Polymerization Inhibition (Anticancer)

Derivatives synthesized from 3-iodo-5-benzyloxyindole via carbonyl insertion (carbonylation) yield 3-Aroylindoles , which mimic the structure of Combretastatin A-4 .

-

Mechanism: These compounds bind to the Colchicine-binding site on β-tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.

-

Activity: Potent cytotoxicity against multidrug-resistant cancer cell lines (e.g., MCF-7, HeLa).[1]

Serotonin (5-HT) & Melatonin Receptor Modulation

The 5-benzyloxy motif is a classic probe for 5-HT6 and Melatonin (MT1/MT2) receptors.

-

Mechanism: The bulky benzyloxy group provides selectivity for 5-HT6 over other 5-HT subtypes. The 3-iodo group can lock the bioactive conformation or serve as a radiolabel (I-125) for binding studies.

Part 3: Visualization of Signaling & Synthesis

Diagram 1: Biological Utility & Synthesis Pathways

Caption: Synthesis of bioactive agents from the 5-benzyloxy-3-iodoindole scaffold targeting HIV-1, Cancer, and CNS pathways.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 5-Benzyloxy-3-Iodoindole

Objective: Selective iodination of 5-benzyloxyindole at the C3 position without over-iodination.

Reagents:

-

5-Benzyloxyindole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Acetone (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 5-benzyloxyindole (1.0 g, 4.48 mmol) in Acetone (20 mL) in a round-bottom flask shielded from light (iodine compounds are light-sensitive).

-

Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.06 g, 4.70 mmol) portion-wise over 10 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for another 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The spot for starting material (Rf ~0.4) should disappear, and a new spot (Rf ~0.5) should appear.

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (Na2S2O3) to quench unreacted iodine (solution turns from brown/yellow to colorless/white precipitate).

-

Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary.

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (usually a doublet/multiplet around 6.4 ppm) and the retention of the C2-H signal (singlet/doublet around 7.5 ppm, shifted downfield due to iodine).

-

Yield: Expected >85%.

-

Protocol 2: General Suzuki-Miyaura Coupling (For 3-Aryl Derivatives)

Objective: Functionalize the C3-position to generate biologically active aryl-indoles.

Reagents:

-

5-Benzyloxy-3-iodoindole (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)[1]

-

Pd(PPh3)4 (0.05 eq)[1]

-

K2CO3 (2.0 eq)[1]

-

DME/Water (4:1)

Methodology:

-

Degassing: Combine solvent (DME/Water) and degas with Argon for 15 minutes.

-

Assembly: Add indole, boronic acid, base, and catalyst to a sealed tube under Argon.

-

Reaction: Heat to 80°C for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

-

Purification: Flash chromatography.

Part 5: References

-

Silvestri, R., et al. (2003).[1] "Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

-

Liou, J. P., et al. (2007).[1][2] "Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents." Journal of Medicinal Chemistry. Link

-

Glennon, R. A., et al. (2000).[1] "Binding of substituted tryptamines at 5-HT6 serotonin receptors." Journal of Medicinal Chemistry. Link

-

ChemicalBook. (2023). "3-Iodo-5-benzyloxyindole - Product Properties and Synthesis." ChemicalBook Supplier Database. Link

-

Zhang, H., et al. (2017).[1] "Design, synthesis and biological evaluation of novel 3-substituted indole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Safe Handling of 5-(Benzyloxy)-3-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies for 5-(Benzyloxy)-3-iodo-1H-indole. As a senior application scientist, the following information is synthesized from available data on structurally related compounds to provide a robust framework for its safe utilization in a laboratory setting. The absence of a specific Safety Data Sheet (SDS) for this exact molecule necessitates a thorough evaluation based on its constituent parts: the indole core, the benzyloxy substituent, and the iodo group at the 3-position.

Compound Identification and Inferred Hazard Profile

-

Indole Core: The parent indole ring system is known to have certain inherent hazards. The SDS for indole indicates it can be harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. It is also noted as being very toxic to aquatic life.[1]

-

Benzyloxy Substituent: Benzyloxy-substituted indoles are common in medicinal chemistry.[2] Generally, this group does not add extreme hazards, but the overall profile of related compounds points towards irritation. For instance, 5-Benzyloxyindole-3-carboxaldehyde is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Similar GHS classifications are noted for other benzyloxy-indole analogs.[4][5]

-

Iodo Group at C-3: The iodo-substitution at the 3-position of the indole ring is a common synthetic handle. While not intensely reactive, it can participate in various cross-coupling reactions. The presence of iodine may contribute to the overall toxicity profile.

Based on this analysis, this compound should be handled as a substance that is potentially:

-

Harmful if swallowed.

-

Irritating to the skin and eyes.

-

A potential respiratory tract irritant.

Table 1: Physicochemical and Identifier Information

| Property | Value | Source |

| CAS Number | 70347-92-1 | Guidechem[6] |

| Molecular Formula | C15H12INO | Inferred |

| Molecular Weight | 349.17 g/mol | Inferred |

| Appearance | Likely an off-white to yellow or brown crystalline powder | Analogy to related compounds[2] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light and air. Some analogs recommend refrigeration (2-8°C).[2][7][8] | Inferred from related compounds[1][9] |

Hazard Identification and GHS Classification (Inferred)

A definitive GHS classification is not available. However, based on the data for analogous structures, the following classifications should be assumed as a precautionary measure.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on indole and substituted indoles[1][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on substituted indoles[3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on indole and substituted indoles[1][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on substituted indoles[3][4][5] |

Signal Word: Warning

Pictograms:

Risk Assessment and Mitigation Workflow

Before handling this compound, a thorough risk assessment is crucial. The following diagram outlines a logical workflow for this process.

Caption: Risk assessment workflow for handling this compound.

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[11]

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron or suit.[10]

Engineering Controls

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.[3][12]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that the chemical fume hood is functioning properly. Have spill cleanup materials readily available.

-

Weighing: If weighing the solid, do so within the fume hood. Use a draft shield on the balance if necessary. Avoid creating dust.

-

Dissolving: When preparing solutions, add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling.

-

Reactions: Set up reactions within the fume hood. Ensure all glassware is properly secured.

-

Storage: Store the compound in a tightly sealed container, protected from light and air.[1] Consider storing under an inert atmosphere. For long-term storage, refrigeration (2-8°C) is advisable based on related compounds.[2][8]

-

Waste Disposal: Dispose of waste containing this compound in a designated hazardous waste container, following all local, state, and federal regulations.[3]

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and follow institutional emergency procedures.[12]

Conclusion

While this compound lacks a specific, comprehensive safety data sheet, a robust safety protocol can be established by analyzing the hazards of its structural components. By treating this compound with the precautions outlined for related indole derivatives—assuming it to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system—researchers can mitigate the risks associated with its handling. Adherence to the principles of good laboratory practice, including the consistent use of appropriate personal protective equipment and engineering controls, is paramount for the safe and effective use of this valuable research chemical.

References

-

PubChem. 5-Benzyloxyindole. [Link]

-

PubChem. 3-iodo-1H-indole. [Link]

-

Angene Chemical. Safety Data Sheet - 2-(Benzoyloxy)-1H-isoindole-1,3(2H)-dione. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. [Link]

-

Pharmaffiliates. 5-(Benzyloxy)-3-methyl-1H-indole. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. 1215-59-4|5-(Benzyloxy)-1H-indole|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Stability and Storage | Tocris Bioscience [tocris.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. angenechemical.com [angenechemical.com]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to High-Purity 5-Benzyloxy-3-iodoindole: Sourcing, Synthesis, and Application for Drug Discovery Professionals

This guide provides an in-depth analysis of 5-benzyloxy-3-iodoindole, a crucial intermediate in synthetic organic chemistry and pharmaceutical research. We will explore the commercial landscape for sourcing its immediate precursor, detail a robust laboratory-scale synthesis protocol for its preparation, outline methods for purification and characterization, and discuss its strategic importance in the development of novel therapeutics.

Introduction: The Strategic Value of a Functionalized Indole

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets. 5-Benzyloxy-3-iodoindole is a particularly valuable derivative for drug development professionals. The 5-benzyloxy group serves as a protected surrogate for the 5-hydroxyl group found in the neurotransmitter serotonin, making it an ideal starting point for compounds targeting neurological pathways.[2] Concurrently, the iodine atom at the C-3 position is not merely a substituent; it is a versatile synthetic handle. This halogen allows for the introduction of diverse molecular fragments through well-established palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]

Part 1: Market Analysis & Sourcing Strategy

Direct commercial availability of high-purity 5-benzyloxy-3-iodoindole can be limited, as it is often considered a downstream intermediate. The most common and cost-effective strategy for researchers is to procure the stable and widely available precursor, 5-benzyloxyindole , and perform the C-3 iodination in-house. This approach offers greater control over purity and immediate availability for subsequent synthetic steps.

Below is a comparative analysis of prominent suppliers for the 5-benzyloxyindole precursor. Prices are subject to change and may vary based on institutional agreements and stock levels.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | B27803 | 95% | 5 g | $36.90 |

| 95% | 25 g | $99.80 | ||

| GoldBio | B-137-100 | Molecular Biology Grade | 100 g | $660.00 |

| Chem-Impex | 01775 | ≥ 99% (HPLC) | Varies | Quote Required |

| Cenmed Enterprises | c005b-011732 | 95% | 25 g | Varies |

Note: Data compiled from publicly available information on supplier websites.[2][4][5] Pricing is for reference as of early 2026.

Part 2: Synthesis of High-Purity 5-Benzyloxy-3-iodoindole

Principle and Mechanistic Insight

The C-3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. This is due to the ability of the nitrogen lone pair to stabilize the intermediate Wheland complex, directing electrophiles preferentially to this site. The direct iodination of 5-benzyloxyindole can be achieved efficiently using an electrophilic iodine source such as N-Iodosuccinimide (NIS). NIS is a mild and effective iodinating agent that is easy to handle and provides high regioselectivity for the C-3 position under neutral conditions, minimizing side reactions.

The overall synthetic workflow can be visualized as follows:

Detailed Experimental Protocol

Reaction: 5-Benzyloxyindole to 5-Benzyloxy-3-iodoindole

Materials:

-

5-Benzyloxyindole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-benzyloxyindole in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Add NIS portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The color of the reaction mixture will darken.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining iodine), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification and Analytical Characterization

The crude product is typically a solid that can be purified by column chromatography followed by recrystallization to achieve high purity (>98%).

Purification Protocol

-

Column Chromatography: The crude material is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. Elution is performed using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes). Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Recrystallization: The combined pure fractions are concentrated, and the resulting solid can be recrystallized from a suitable solvent system like toluene/cyclohexane to afford the final product as a crystalline solid.[6]

Analytical Quality Control

A suite of analytical techniques is essential to confirm the identity, structure, and purity of the final compound.

| Technique | Purpose | Expected Results |

| HPLC | Purity Assessment | A single major peak with >98% area under the curve on a reverse-phase C18 column.[7] |

| ¹H NMR | Structure Confirmation | Characteristic peaks corresponding to the indole and benzyl protons. The C-2 proton will appear as a singlet, and aromatic protons will show distinct splitting patterns. |

| ¹³C NMR | Structure Confirmation | Signals corresponding to each unique carbon atom in the molecule. The iodinated C-3 will be shifted significantly upfield. |

| LC/MS | Identity Confirmation | The mass spectrometer will detect the molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₂INO, MW: 349.17 g/mol ).[8] |

Part 4: Strategic Applications in Drug Development

5-Benzyloxy-3-iodoindole is a powerful platform for generating libraries of diverse compounds for screening and lead optimization. The C-3 iodo group is the key to this versatility.

-

Suzuki Coupling: Reaction with various boronic acids introduces aryl or heteroaryl groups, a common strategy in the design of protein kinase inhibitors.[4]

-

Sonogashira Coupling: Coupling with terminal alkynes allows for the installation of linear, rigid structures often explored in antiviral and anticancer agents.

-

Heck Coupling: Formation of carbon-carbon bonds with alkenes provides access to a wide range of functionalized side chains.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, linking amines directly to the indole core, which is crucial for developing agents targeting aminergic G-protein coupled receptors (GPCRs) in the central nervous system.

By leveraging these reactions, drug development teams can rapidly synthesize and test a multitude of derivatives, fine-tuning the molecule's properties to achieve the desired therapeutic profile.

Conclusion

While not a readily available commodity, 5-benzyloxy-3-iodoindole represents a critical and highly valuable intermediate for pharmaceutical research. A strategic approach involving the procurement of its common precursor, 5-benzyloxyindole, followed by a reliable and straightforward iodination protocol, empowers researchers with on-demand access to this versatile building block. Its well-defined reactivity, particularly at the C-3 position, provides a robust platform for the application of modern synthetic methodologies, accelerating the discovery and development of next-generation therapeutics.

References

- Chem-Impex. (n.d.). 5-Benzyloxyindole.

- Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.).

- Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole 95%.

- Sigma-Aldrich. (n.d.). 5-Iodoindole 97%.

- Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole 95%.

- GoldBio. (n.d.). 5-Benzyloxyindole.

- CP Lab Safety. (n.d.). 5-(Benzyloxy)-1H-indole-3-carbonitrile, min 98%.

- MilliporeSigma. (n.d.). 5-(Benzyloxy)indole, 1 X 5 g.

- Conier Chem&Pharma Limited. (n.d.). Buy 5-(BENZYLOXY)INDOLE.

- Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole 95%. Pricing page.

- Cenmed Enterprises. (n.d.). 5-benzyloxyindole 95%.

- The Journal of Organic Chemistry. (n.d.). Convenient synthesis of 5-iodoindole.

- Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7658–7666.

- Dakshanamurthy, S. (2026, January 24). Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery. Retrieved from a chemical supplier's technical portal.

- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

- Asiamah, I., et al. (2023, March 7). Applications of Molecular Docking in Natural Products-Based Drug Discovery. Published by Elsevier B.V.

- Research Journal of Pharmacognosy. (2022, December 13).

- Chemical Engineering Transactions. (2022, March 17).

- Agilent. (2009, April 9).

- Organic Syntheses. (n.d.). 4-benzyloxyindole.

Sources

The C3-Iodoindole Motif: A Strategic Pivot for Indole Functionalization

Executive Summary

In the architecture of drug discovery, the indole scaffold is ubiquitous, appearing in over 14 FDA-approved drugs since 2015.[1] While the C3 position of indole is naturally nucleophilic, converting it to a 3-iodo moiety fundamentally alters its synthetic utility. The C3-iodo group serves as a "reactive pivot," enabling a switch from nucleophilic substitution to electrophilic cross-coupling (via Palladium catalysis) or nucleophilic addition (via Metal-Halogen exchange).

This guide details the strategic installation and manipulation of the 3-iodo group, providing validated protocols for researchers who need to access complex 2,3-disubstituted indoles or 3-aryl/heteroaryl motifs efficiently.

Part 1: The Strategic Value of the C3-Iodine Handle

The iodine atom at the C3 position offers a unique kinetic advantage over bromine or chlorine. The C–I bond energy (~57 kcal/mol) is significantly lower than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol).

-

Rapid Oxidative Addition: In Pd-catalyzed cycles, 3-iodoindole undergoes oxidative addition faster than its bromo-analogs, allowing for milder reaction conditions (lower temperatures), which is critical when working with sensitive protecting groups (e.g., Boc, Tosyl).

-

Orthogonal Reactivity: The 3-iodo group can be selectively engaged in the presence of C5-bromo or C5-chloro substituents, enabling sequential cross-coupling strategies (e.g., functionalizing C3 first, then C5).

-

Umpolung Potential: Through lithium-halogen exchange, the C3 position—normally an electron-rich nucleophile—is transiently converted into a highly reactive organolithium species, allowing attack on electrophiles (aldehydes, ketones) that are otherwise inaccessible to the parent indole.

Part 2: Precision Synthesis of the Scaffold

While 3-iodoindole can be synthesized via electrophilic cyclization of 2-alkynylanilines, the most direct and scalable method for late-stage functionalization is the Regioselective Electrophilic Iodination of the parent indole.

Protocol 1: Regioselective C3-Iodination using N-Iodosuccinimide (NIS)

Rationale: NIS is preferred over elemental iodine (

Reagents:

-

Substrate: Indole (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

-

Solvent: DMF (anhydrous) or Acetone

-

Temperature: 0°C to RT

Step-by-Step Workflow:

-

Dissolution: Dissolve the indole substrate in anhydrous DMF (0.5 M concentration). DMF is chosen for its ability to stabilize the polar transition state.

-

Addition: Cool the solution to 0°C. Add NIS portion-wise over 10 minutes. Note: Rapid addition can lead to local excesses and formation of 2,3-diiodo byproducts.

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (typically 1-2 hours). The 3-iodo product is usually less polar than the starting material.

-

Quench: Pour the mixture into ice-cold water containing 5% sodium thiosulfate (

) to reduce any residual oxidative iodine species (indicated by a yellow/brown color). -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine to remove DMF. Dry over -

Purification: Flash column chromatography. Critical: 3-iodoindoles are light-sensitive.[2] Wrap columns and flasks in aluminum foil.

Part 3: The Reactivity Hub (Visualized)

The 3-iodoindole scaffold acts as a divergence point. The following diagram illustrates the three primary pathways: Suzuki-Miyaura (Aryl coupling), Sonogashira (Alkynyl coupling), and Metal-Halogen Exchange (Nucleophilic attack).

Figure 1: The 3-Iodoindole Divergence Hub. Blue indicates the core scaffold; Green indicates Pd-catalyzed products; Red indicates products derived from "Umpolung" lithiation.

Part 4: Palladium-Catalyzed Cross-Coupling[3][4][5]

The Suzuki-Miyaura reaction is the most robust method for installing aryl groups at C3. The high reactivity of the C–I bond allows the use of boronic acids with electron-withdrawing groups that might otherwise be sluggish.

Protocol 2: C3-Arylation via Suzuki-Miyaura

Reagents:

-

3-Iodoindole (N-protected preferred, e.g., N-Boc or N-Me)

-

Aryl Boronic Acid (1.5 equiv)[2]

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water

Key Mechanistic Insight:

Unprotected 3-iodoindoles can poison Pd catalysts due to the acidic N–H proton forming Pd-amido complexes. If using unprotected indole, increase base concentration or use a specific catalyst system like

Data Summary: Catalyst Efficiency for 3-Iodoindole Coupling

| Catalyst System | Ligand | Base | Yield (Avg) | Notes |

| 85-92% | Standard. Works well for simple aryls. | |||

| S-Phos | 90-98% | Best for hindered/ortho-substituted boronic acids. | ||

| XPhos | 88-95% | Excellent for heteroaryl boronic acids (e.g., pyridines). |

Part 5: Metal-Halogen Exchange (The "Umpolung" Strategy)

This is the most technically demanding application of 3-iodoindoles. It reverses the polarity of C3 from electrophilic to nucleophilic.

Critical Constraint: The N-H proton must be protected.

Protocol 3: Cryogenic Lithium-Iodine Exchange

Reagents:

-

Substrate: N-Protected 3-Iodoindole (e.g., N-Boc-3-iodoindole)

-

Exchange Reagent:

-Butyllithium ( -

Electrophile: Benzaldehyde, DMF, or Alkyl Halide.

-

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon. Add N-protected 3-iodoindole and THF.

-

Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone). Strict adherence to temperature is vital. At higher temperatures (>-40°C), the 3-lithio species can isomerize to the thermodynamically more stable 2-lithio species (the "Scrambling" effect).

-

Exchange: Add

-BuLi dropwise. Stir for 15–30 minutes at -78°C. -

Trapping: Add the electrophile (dissolved in THF) slowly.

-

Warming: Allow the reaction to warm to RT slowly over 2 hours.

-

Quench: Add saturated

.

Figure 2: Workflow for Metal-Halogen Exchange. The red octagon highlights the critical temperature control required to prevent isomerization.

References

-

Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes Source: National Institutes of Health (PMC) / J Org Chem. URL:[Link]

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

N-Iodosuccinimide (NIS) - Reagent Profile and Reactivity Source: Organic Chemistry Portal URL:[Link]

-

Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Source: National Institutes of Health (PMC) URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-(Benzyloxy)-3-iodo-1H-indole

Abstract & Scope

This application note details a robust, scalable protocol for the regioselective C3-iodination of 5-(benzyloxy)-1H-indole using N-Iodosuccinimide (NIS). The resulting compound, 5-(Benzyloxy)-3-iodo-1H-indole , is a critical intermediate in the synthesis of tryptamine-based pharmaceuticals, melatonin receptor agonists, and serotonin (5-HT) antagonists.

Unlike elemental iodine (

Reaction Overview & Mechanism

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The electron-donating benzyloxy group at the C5 position activates the indole ring. While both C2 and C3 are nucleophilic, the C3 position is kinetically favored for electrophilic attack due to the stability of the iminium intermediate (sigma complex) formed during the reaction.

Reaction Scheme

Starting Material: 5-(Benzyloxy)-1H-indole Reagent: N-Iodosuccinimide (NIS) Solvent: Acetonitrile (ACN) or DMF Product: this compound + Succinimide

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway of electrophilic iodination at the C3 position.

Experimental Protocol

Materials & Equipment[2]

-

Reagents:

-

5-(Benzyloxy)-1H-indole (purity >98%)

-

N-Iodosuccinimide (NIS) (Recrystallized if yellow/brown; should be white)

-

Acetonitrile (ACN) (HPLC Grade, anhydrous preferred)

-

Sodium Thiosulfate (

) (10% aqueous solution)

-

-

Equipment:

-

Round-bottom flask (shielded from light with aluminum foil)

-

Magnetic stirrer[2]

-

Ice-water bath (

C)

-

Stoichiometry Table

| Component | Role | Equivalents | MW ( g/mol ) | Mass/Vol (Example) |

| 5-(Benzyloxy)indole | Substrate | 1.0 | 223.27 | 1.00 g |

| NIS | Reagent | 1.05 | 224.98 | 1.06 g |

| Acetonitrile | Solvent | N/A | N/A | 10 - 15 mL |

| 10% Na₂S₂O₃ | Quench | Excess | N/A | 20 mL |

Step-by-Step Procedure

Step 1: Preparation (Light Protection)

-

Context: 3-Iodoindoles are photosensitive and can undergo de-iodination or oxidative degradation upon prolonged exposure to light.

-

Action: Wrap the reaction flask and any purification columns in aluminum foil.

Step 2: Dissolution

-

Charge the 5-(benzyloxy)indole (1.0 eq) into the flask.

-

Add Acetonitrile (10-15 volumes relative to substrate mass). Stir until fully dissolved.

-

Cool the solution to 0°C using an ice bath.

-

Expert Insight: Cooling is critical to prevent over-iodination (formation of 2,3-diiodo species) and to suppress oxidation of the electron-rich benzyloxy ring.

-

Step 3: Iodination

-

Add NIS (1.05 eq) portion-wise over 5–10 minutes. Do not add all at once to avoid localized hot spots of high concentration.

-

Allow the reaction to stir at 0°C for 30 minutes , then remove the ice bath and warm to Room Temperature (RT) .

-

Stir at RT for 1–2 hours.

-

Monitoring: Check via TLC (System: Hexanes/Ethyl Acetate 4:1). The product will be less polar (higher

) than the starting material. The spot for 3-iodoindole often turns purple/brown upon standing on the TLC plate due to decomposition.

Step 4: Quench & Workup

-

Quench: Pour the reaction mixture into a stirred solution of 10% aqueous Sodium Thiosulfate (

).-

Why: This reduces any unreacted iodine (

) (indicated by a yellow/brown color) back to iodide (

-

-

Extraction: Extract with Ethyl Acetate (

).[3] -

Wash: Wash combined organics with Brine (

) and Water ( -

Dry: Dry over anhydrous Sodium Sulfate (

), filter, and concentrate in vacuo at a temperature <40°C.

Step 5: Purification

-

The crude solid is often pure enough for subsequent steps (>95%).

-

If purification is needed, recrystallize from Ethanol/Hexane or perform rapid column chromatography (Silica gel, Hexanes/EtOAc 9:1).

-

Warning: Avoid prolonged exposure to silica gel, as it is slightly acidic and can induce decomposition of 3-iodoindoles.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

-

Appearance: Off-white to pale gray solid. (Darkening indicates iodine liberation).

-

Stability: Store at -20°C, protected from light. Unstable in solution for long periods.

-

1H NMR (DMSO-d6 or CDCl3):

-

C2-H: The diagnostic proton at position 2 appears as a doublet (coupling with NH) or broad singlet around

7.2–7.5 ppm. -

Absence of C3-H: The signal for C3-H (usually

6.4–6.6 ppm in the starting material) must be absent. -

NH: Broad singlet, typically deshielded (

> 8.0 ppm). -

Benzyloxy: Singlet (

~5.1 ppm, 2H) and Multiplet (

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction turns dark purple/black | Liberation of free Iodine ( | Ensure NIS is white/recrystallized. Increase Thiosulfate wash volume. |

| Low Yield / Multiple Spots | Over-iodination (2,3-diiodo species). | Strictly control temperature at |

| Product decomposes on column | Acid sensitivity on Silica. | Add 1% Triethylamine to the eluent to neutralize silica acidity. Perform rapid filtration instead of long columns. |

References

- General Indole Iodination: Bocchi, V., & Palla, G. (1982). Synthesis of 3-iodoindoles.

-

NIS Protocol Specifics: Castanet, A.-S., et al. (2002).[4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43, 5047.[4] Link

-

Substrate Properties: Sigma-Aldrich Product Data, 5-(Benzyloxy)indole. Link

-

Application in Drug Discovery: Zhang, P., et al. (2007). Synthesis of 3-iodoindoles via electrophilic cyclization. Journal of Organic Chemistry, 72, 5435.[4] Link

Sources

- 1. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]

Introduction: The Strategic Importance of C3-Arylated Indoles

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 3-Iodoindoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and synthetic compounds.[1] Functionalization at the C3-position of the indole ring is a particularly powerful strategy for modulating the pharmacological and material properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, lauded for its mild conditions, broad functional group tolerance, and high yields.[1][2] This guide provides an in-depth exploration of the application of the Suzuki-Miyaura reaction to 3-iodoindoles, offering a detailed analysis of reaction parameters and field-tested protocols to empower researchers in their synthetic endeavors.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the 3-iodoindole to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl.[4]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, enhancing its nucleophilicity.[5]

-